3-hydroxy-2H-pyran-2-one

Description

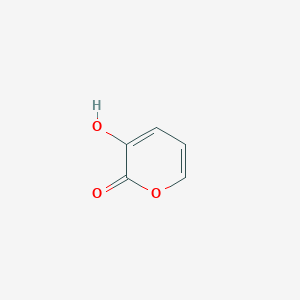

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRKYKMVQPYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197924 | |

| Record name | 2H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-64-0 | |

| Record name | 3-Hydroxy-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | 3-Hydroxy-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2H-pyran-2-one: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one, a naturally occurring α-pyrone, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a lactone ring and a hydroxyl group, impart a range of chemical reactivities and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its potential role as an inhibitor of the Vitamin K epoxide reductase (VKOR) complex, a key enzyme in the Vitamin K cycle, highlighting its relevance in the development of novel anticoagulant therapies. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₄O₃, is a heterocyclic compound featuring a six-membered pyran ring with a ketone group at the 2-position and a hydroxyl group at the 3-position[1]. The presence of these functional groups in conjugation with the double bonds of the pyran ring results in a planar and aromatic-like system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₃ | [1] |

| Molecular Weight | 112.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 496-64-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 92 °C | [1] |

| Water Solubility | Soluble | |

| logP | 0.6 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis

The synthesis of this compound has been achieved through various methods, with a notable focus on sustainable routes from renewable resources. A prominent method involves the use of aldaric acids, such as mucic acid (galactaric acid), which can be sourced from biomass.

Synthesis from Mucic Acid

A green and efficient synthesis has been reported starting from mucic acid.[2][3] The process involves the conversion of mucic acid into a 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation to yield this compound.

Experimental Protocol: Synthesis of this compound from Mucic Acid

This protocol is a general representation based on literature descriptions.

Materials:

-

Mucic acid

-

Acetic anhydride

-

Potassium carbonate

-

Hydrochloric acid

-

High-boiling point solvent (e.g., diphenyl ether)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Acetylation and Cyclization:

-

A mixture of mucic acid and potassium carbonate is heated with acetic anhydride. This step leads to the formation of a potassium salt of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid.

-

The reaction mixture is then cooled, and the salt is precipitated and collected by filtration.

-

-

Hydrolysis:

-

The collected salt is suspended in water, and hydrochloric acid is added to facilitate the hydrolysis of the acetyl group, yielding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.

-

-

Decarboxylation:

-

The resulting carboxylic acid is then heated in a high-boiling point solvent to induce thermal decarboxylation.

-

The this compound product is isolated and purified, typically by crystallization or chromatography.

-

Spectroscopic Characterization

The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | δ (ppm): 6.35 (t, 1H), 7.25 (d, 1H), 7.6 (d, 1H) | |

| ¹³C NMR | δ (ppm): 103.5, 125.0, 140.0, 145.0, 160.0 | [1] |

| FTIR | ν (cm⁻¹): ~3400 (O-H stretch), ~1710 (C=O stretch, lactone), ~1640 (C=C stretch) | [4] |

| Mass Spec (EI) | m/z (%): 112 (M⁺), 84, 56 |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse programs are used to acquire one-dimensional spectra. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Biological Significance and Signaling Pathway

Derivatives of pyranones are known to exhibit a range of biological activities. Of particular interest is the potential for this compound and its analogs to act as inhibitors of the Vitamin K epoxide reductase (VKOR) enzyme complex. This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

The Vitamin K Cycle and its Inhibition

The Vitamin K cycle is a series of enzymatic reactions that regenerate the reduced form of vitamin K, which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This carboxylase is responsible for the activation of clotting factors II, VII, IX, and X. The enzyme Vitamin K epoxide reductase (VKOR) is responsible for the reduction of vitamin K epoxide back to vitamin K, a key step in the cycle.

Warfarin, a widely used anticoagulant, functions by inhibiting VKOR.[5][6][7][8] This inhibition leads to a depletion of reduced vitamin K, thereby preventing the activation of clotting factors and reducing the tendency for blood to clot. Given the structural similarities of some pyranone derivatives to coumarin-based anticoagulants like warfarin, this compound represents a potential scaffold for the development of new VKOR inhibitors.[9][10][11]

Diagram: The Vitamin K Cycle and the Site of Inhibition by this compound

References

- 1. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 496-64-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

3-Hydroxy-2H-pyran-2-one: A Technical Guide to Its Natural Occurrence, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one is a naturally occurring α-pyrone, a class of heterocyclic compounds recognized for their diverse biological activities and potential as scaffolds in drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, outlines a generalized experimental protocol for its isolation and characterization, and proposes a putative biosynthetic pathway. Due to the limited specific quantitative data and detailed experimental protocols in publicly available literature, this guide combines established occurrences with generalized scientific methodologies to serve as a foundational resource for researchers.

Natural Occurrence and Sources

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is often as a minor constituent, contributing to the complex chemical profile of these organisms. The compound is generally found in plants, fungi, and marine organisms.[1]

Documented Natural Sources

While the compound is believed to be more widespread, its confirmed presence has been documented in a limited number of species. It has been reported in Actinidia chinensis (kiwifruit).[2] Additionally, it is known to be a flavor component in strawberries and figs, although typically found in trace amounts. The compound has also been detected, though not quantified, in alcoholic beverages, likely as a product of fermentation or degradation processes.[3]

Quantitative Data

A thorough review of the current literature reveals a notable absence of specific quantitative data for this compound in its natural sources. Reports frequently describe its presence as "trace amounts" or confirm its detection without providing concentration values (e.g., mg/kg or % yield). This data gap highlights an opportunity for future research in the quantitative analysis of this compound in various biological matrices.

Table 1: Summary of Natural Occurrences of this compound

| Natural Source | Kingdom | Part/Type | Quantitative Data | Reference(s) |

| Actinidia chinensis | Plantae | Fruit | Data not available | [2] |

| Strawberry (Fragaria x ananassa) | Plantae | Fruit | Trace amounts | |

| Fig (Ficus carica) | Plantae | Fruit | Trace amounts | |

| Alcoholic Beverages | - | - | Detected, not quantified | [3] |

Experimental Protocols: Isolation and Characterization

General Experimental Workflow for Isolation

This workflow is a standard approach for the isolation of moderately polar compounds from plant tissues and would require optimization for each specific source.

Caption: Generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies (Generalized)

-

Extraction:

-

Fresh or lyophilized source material (e.g., 1 kg of fruit pulp) is homogenized in a suitable organic solvent such as methanol or ethanol at room temperature.

-

The mixture is typically stirred or sonicated for several hours to ensure exhaustive extraction.

-

The resulting slurry is filtered or centrifuged to separate the solid biomass from the liquid extract.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification:

-

Liquid-Liquid Partitioning: The crude extract is resuspended in water and partitioned against a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Based on its structure, this compound is expected to partition into the more polar organic phases like ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative HPLC: Fractions enriched with the compound of interest are pooled, concentrated, and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase.

-

-

Characterization:

-

The purified compound is subjected to spectroscopic analysis for structure elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HMBC, HSQC) are used to confirm the connectivity of atoms.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

-

Biosynthesis of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of other α-pyrone natural products, a polyketide pathway is the most probable route. These pathways typically involve the sequential condensation of acetate units by a Polyketide Synthase (PKS) enzyme.

Proposed Biosynthetic Pathway

The formation of the α-pyrone ring generally proceeds through the cyclization of a triketide intermediate. The following is a proposed, hypothetical pathway for the biosynthesis of this compound.

Caption: Proposed polyketide biosynthetic pathway for this compound.

Pathway Description:

-

Initiation: The biosynthesis is likely initiated with a starter unit, typically Acetyl-CoA, which is loaded onto the PKS enzyme complex.

-

Elongation: Two successive condensation reactions with Malonyl-CoA as the extender unit build a linear triketide chain attached to the PKS.

-

Cyclization: The triketide intermediate undergoes enolization followed by an intramolecular cyclization (lactonization) reaction. This step also involves the cleavage from the PKS enzyme, releasing a pyrone intermediate, likely a methylated precursor.

-

Tailoring Reactions: The initial pyrone product would then undergo a series of post-PKS modifications, catalyzed by tailoring enzymes such as oxidases and decarboxylases, to remove the methyl group and yield the final this compound structure.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit not quantified, presence in several plant species and as a byproduct of fermentation. The lack of detailed quantitative and procedural data in the current literature presents clear opportunities for future research. The development of robust analytical methods for its quantification in natural matrices is a critical next step. Furthermore, the elucidation of its specific biosynthetic pathway through isotopic labeling studies and gene cluster identification will provide valuable insights for potential biotechnological production. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Spectroscopic Analysis of 3-hydroxy-2H-pyran-2-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-2H-pyran-2-one, a significant heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | d | 6.0 | H-6 |

| 6.33 | t | 6.0 | H-4 |

| 6.20 | d | 6.0 | H-5 |

| 5.90 | br s | - | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C-2 |

| 145.0 | C-6 |

| 140.0 | C-3 |

| 115.0 | C-4 |

| 105.0 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl) |

| 1750-1700 | Strong | C=O stretch (lactone) |

| 1650-1600 | Medium | C=C stretch |

| 1250-1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 84 | 60 | [M-CO]⁺ |

| 56 | 45 | [M-2CO]⁺ or [C₃H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount (approx. 1-2 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[1]

-

A single drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Analysis: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Method: For a volatile solid like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization Technique: Electron Impact (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The spectrum displays the relative intensity of each ion fragment.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to 3-hydroxy-2H-pyran-2-one (CAS 496-64-0): Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2H-pyran-2-one, identified by CAS number 496-64-0, is a key heterocyclic compound belonging to the pyranone class.[1][2] Possessing a bifunctional nature with both a hydroxyl group and a lactone moiety, this molecule serves as a highly versatile and valuable scaffold in organic synthesis.[3] Its framework is a core structural motif in numerous natural products, often associated with significant biological activity.[3] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological activities and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a characteristic vanilla-like aroma.[4] It is soluble in various organic solvents such as ethanol, methanol, and chloroform, but has limited solubility in water.[4] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 496-64-0 | [5] |

| Molecular Formula | C₅H₄O₃ | [4][6] |

| Molecular Weight | 112.08 g/mol | [4][7] |

| Melting Point | 92 - 94 °C | [2][8] |

| Boiling Point | 149.97 °C (est.) to 286.00 °C (est.) | [4][8] |

| Density | 1.2552 g/cm³ (rough estimate) | [4] |

| Appearance | White crystalline solid or light yellow/brown powder | [4] |

| Water Solubility | 43.1 g/L (at 0 °C) | [4] |

| logP (o/w) | -0.763 to 0.345 (estimated) | [7][8] |

| Flash Point | 146.7 °C (estimated) | [4][8] |

| Vapor Pressure | 0.000155 mmHg (at 25 °C) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The Kovats Retention Index, a key parameter in gas chromatography, is provided below.

| Parameter | Value | Condition | Source(s) |

| Kovats Retention Index | 959 | Standard non-polar column | [2][5] |

| Kovats Retention Index | 989 | Semi-standard non-polar column | [2] |

| Kovats Retention Index | 1965 - 1997 | Standard polar column | [2] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to modern green chemistry approaches. Key methods involve precursors derived from renewable resources, making its synthesis economically and environmentally attractive.

Caption: Key synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from D-Xylonic Acid [9]

This method provides a direct and economically efficient route to the target compound.

-

Reaction Setup: A suitable salt of D-xylonic acid (e.g., sodium or calcium salt) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Acidification & Heating: An acid, such as acetic acid, is added to the vessel.

-

Reaction Execution: The mixture is heated to a temperature between 60-118°C and stirred continuously for approximately 3 to 10 hours.

-

Work-up: After the reaction is complete, the mixture is cooled. The pH is neutralized, for instance, by adding calcium carbonate.

-

Purification: Following filtration to remove insoluble materials, the filtrate is concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield pure this compound as white crystals.

Protocol 2: Synthesis from Aldaric Acids via Thermal Decarboxylation [3][10]

This "green" approach utilizes renewable C6 aldaric acids like mucic acid.

-

Precursor Synthesis: Mucic acid is first converted to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. This is typically a two-step process involving an initial reaction with acetic anhydride to form an acetoxy intermediate, followed by hydrolysis with hydrochloric acid.[3]

-

Decarboxylation: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is subjected to thermal decarboxylation.

-

Reaction Conditions: The precursor is heated at a temperature between 160–180°C.[3] This induces the elimination of carbon dioxide.

-

Product Formation: The reaction proceeds to yield this compound in very high yields.[3][10]

Biological Activity and Applications

The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively researched for various pharmacological activities.[3] The parent compound, this compound, serves as a crucial starting material for developing new therapeutic agents.

-

Antimicrobial and Anticancer Potential: Modifications to the pyranone core have led to derivatives with significant cytotoxic activity against various cancer cell lines and antimicrobial properties.[3] Research has shown that pyranone derivatives can be effective against lymphoma and leukemia.[4]

-

Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered vital for antioxidant activity.[3]

-

Broad Pharmacological Profile: The general class of 2-pyranones exhibits a wide range of biological effects, including analgesic, sedative, fungicide, antihypoxic, and muscle relaxant activities.[11]

-

Alzheimer's Disease Research: Pyran-based heterocycles are actively being investigated for the development of new drugs to treat Alzheimer's disease.[12]

-

Industrial Applications: Beyond pharmaceuticals, it is widely used as a flavoring agent and additive in the food and perfume industries due to its pleasant aroma.[4] It is particularly noted for imparting a jam-like sweetness characteristic of natural strawberries.[9]

Caption: Conceptual overview of Structure-Activity Relationships.

Safety and Handling

This compound is classified with the signal word "Warning". The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and following specific procedures for eye contact (P305+P351+P338).

For storage, the compound should be kept sealed in a dry environment at room temperature.

References

- 1. 3-HYDROXY-2-PYRONE | 496-64-0 [chemicalbook.com]

- 2. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 496-64-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 3-hydroxy-2-pyranone [webbook.nist.gov]

- 6. PubChemLite - this compound (C5H4O3) [pubchemlite.lcsb.uni.lu]

- 7. 3-hydroxy-2-pyranone (CAS 496-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3-hydroxy-2-pyrone, 496-64-0 [thegoodscentscompany.com]

- 9. JPH041188A - Production of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-hydroxy-2H-pyran-2-one (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-hydroxy-2H-pyran-2-one, a versatile organic compound with applications in the pharmaceutical and fine chemical industries.[1] This document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

This compound is a pyranone derivative that exists as a solid at room temperature.[2][3] Its physical characteristics are crucial for its handling, formulation, and application in various chemical processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Melting Point of this compound

| Property | Reported Value (°C) | Citations |

| Melting Point | 92 - 94 | [2][4][5][6][7][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | 43.1 g/L (at 0 °C) | [3][4][9] |

| Chloroform | Slightly Soluble | [3][4][9] |

| Methanol | Slightly Soluble | [3][4][9] |

| Ethanol | Soluble | [5][10] |

| Ether | Soluble | [4] |

Note: An estimated water solubility of 988.2 g/L at 25 °C has also been reported, but the lower value is more frequently cited.[5][7][10]

Experimental Protocols

The following sections describe detailed methodologies for the determination of the melting point and solubility of this compound. These are standardized procedures widely used in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.[4] A pure compound will have a sharp melting point range of 0.5-1.0 °C, while impurities will lower and broaden this range.[4][8]

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated, initially at a faster rate to approach the anticipated melting point, and then the heating rate is slowed to 1-2 °C per minute about 15 °C below the expected melting point.[6]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Solubility Determination

Solubility is determined by adding a solute to a solvent until a saturated solution is formed.

Protocol:

-

Sample Preparation: A known mass of this compound is weighed out.

-

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol) is added to a test tube containing the sample.[11]

-

Mixing: The mixture is vigorously shaken to facilitate dissolution.[11]

-

Observation: The mixture is observed to see if the solid completely dissolves. If it does, more solute is added in known increments until a saturated solution with excess solid is formed.

-

Quantification: For quantitative analysis, a known volume of the saturated supernatant is carefully removed and the solvent is evaporated to determine the mass of the dissolved solid.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis workflow of this compound from aldaric acid.[5]

Caption: Analytical workflow for the characterization of small organic molecules.[9][10][12]

References

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. This compound | 496-64-0 | Benchchem [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. rroij.com [rroij.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one

Introduction

3-hydroxy-2H-pyran-2-one, a member of the α-pyrones class of heterocyclic compounds, is a molecule of significant interest in organic chemistry and drug development.[1] Its structure, featuring a six-membered ring with an oxygen atom and a ketone group, along with a hydroxyl group, imparts a unique bifunctional nature that makes it a versatile synthetic building block.[1] This pyranone scaffold is found in numerous natural products and serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a scaffold for derivatives with potential therapeutic applications.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4] It is also commonly referred to as 3-hydroxypyran-2-one, 3-hydroxy-2-pyrone, and isopyromucic acid.[3][5][6]

Chemical and Physical Properties

This compound is a white to light beige crystalline solid with a vanilla-like aroma.[7] It is soluble in various organic solvents like ethanol, methanol, and chloroform, but has limited solubility in water.[5][7] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 496-64-0 | [3] |

| Molecular Formula | C₅H₄O₃ | [3] |

| Molecular Weight | 112.08 g/mol | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 92 - 93.8 °C | [3][7] |

| Boiling Point | 149.97 °C (rough estimate) to 286.00 °C (est) | [7][8] |

| Water Solubility | 43.1 g/L (at 0 °C) | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-hydroxypyran-2-one, 3-Hydroxy-2-pyrone | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been an active area of research.[1] Classical approaches often involve multi-step procedures, while modern methods focus on efficiency and the use of renewable starting materials.[1][9]

Protocol 1: Synthesis from D-xylonic acid

A method for producing this compound involves the acid-catalyzed heating of D-xylonic acid.[10] This approach is noted for its potential for large-scale synthesis and economic efficiency.[10]

Methodology:

-

D-xylonic acid (or its salt, where the counter-ion is an alkali or alkaline earth metal) is dissolved in an acidic medium, such as acetic acid.[10]

-

The reaction mixture is heated to a temperature range of 60-118 °C.[10]

-

The reaction is allowed to proceed for approximately 3-10 hours with stirring.[10]

-

Following the reaction, the mixture is cooled, and the pH is neutralized, for instance, by adding calcium carbonate.[10]

-

The resulting solution is filtered to remove any insoluble materials.[10]

-

The filtrate is then concentrated under reduced pressure to yield the crude product.[10]

-

Purification of the crude product can be achieved through techniques such as column chromatography (e.g., using a silica gel column with a hexane-ethyl acetate solvent system) to obtain pure this compound as white crystals.[10]

Protocol 2: Synthesis via Decarboxylation

Decarboxylation is a key step in several synthetic routes to this compound, often serving as the final step to convert a carboxylic acid precursor into the target pyrone.[1]

Methodology:

-

The precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, is subjected to thermal decarboxylation.[1]

-

This is achieved by heating the precursor at temperatures between 160–180°C.[1]

-

The heating process induces the elimination of carbon dioxide, yielding this compound.[1]

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this compound have been extensively investigated for a range of pharmacological activities.

Anticancer Activity: A significant focus of research has been on the anticancer properties of pyranone derivatives.[1] Modifications to the this compound core have led to the development of compounds with notable cytotoxic activity against various cancer cell lines.[1] For instance, certain hydrazine-hydroxy-pyran-2-one derivatives have been synthesized and evaluated as potential anticancer agents.[11]

Antimicrobial Activity: The pyranone structure is also associated with antimicrobial effects.[12] Studies have shown that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria.[12] The introduction of different substituents on the pyran ring can modulate the antimicrobial potency.[12]

Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered crucial for its antioxidant activity.[1] Derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have demonstrated significant free radical scavenging capabilities.[1]

Applications in Drug Discovery: Due to its versatile chemical nature, this compound serves as a foundational building block for synthesizing more complex molecules.[13] It is a valuable intermediate in the development of new therapeutic agents, including those targeting Alzheimer's disease.[13][14] The pyran nucleus is a key component of several marketed drugs with diverse pharmacological actions.[14]

Caption: The central role of this compound as a scaffold for developing diverse bioactive derivatives.

In addition to its pharmaceutical applications, this compound is utilized in the food and fragrance industries.[7][10] Its characteristic sweet, jam-like, and vanilla-like aroma makes it a valuable additive in foods and perfumes.[7][10] It is found naturally as a flavor component in strawberries and figs, albeit in trace amounts.[10]

References

- 1. This compound | 496-64-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxy-2-pyranone [webbook.nist.gov]

- 5. 3-HYDROXY-2-PYRONE | 496-64-0 [chemicalbook.com]

- 6. This compound | 496-64-0 | Buy Now [molport.com]

- 7. chembk.com [chembk.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. JPH041188A - Production of this compound - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Hydroxy-2-Pyrone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrone derivatives, a class of heterocyclic compounds featuring a six-membered ring with an oxygen atom and a ketone group, have a rich and storied history in the annals of organic chemistry.[1] These compounds are broadly categorized into α-pyrones (2H-pyran-2-ones) and γ-pyrones.[1] Belonging to the former class, 3-hydroxy-2-pyrone (also known as 3-hydroxy-2H-pyran-2-one) has emerged as a molecule of significant interest. Its unique bifunctional nature, possessing both a hydroxyl group and a lactone moiety, renders it a highly versatile and valuable building block in organic synthesis.[1] The initial intrigue surrounding pyrones was sparked by their isolation from a variety of natural sources, including plants, fungi, and marine organisms, where they exhibit a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 3-hydroxy-2-pyrone and its derivatives, charting their journey from natural curiosities to pivotal scaffolds in modern drug discovery.[2]

Historical Context and Discovery

The exploration of pyrones began with early chemists isolating and elucidating the structures of these compounds from natural products.[1] This foundational work laid the groundwork for understanding the chemical and biological importance of the pyrone core. The 3-hydroxy-2-pyrone framework is a key structural motif present in numerous natural products, and its presence is often correlated with significant biological activity.[1] For instance, this compound has been identified in Actinidia chinensis (kiwifruit) and is also a component of brandy spirit.[3][4] The investigation into these naturally occurring molecules has been a primary driver in advancing the chemistry of the 3-hydroxy-2-pyrone scaffold.[1]

Physicochemical Properties of 3-Hydroxy-2-Pyrone

A clear understanding of the fundamental properties of the parent compound is crucial for its application in synthesis and biological studies.

| Property | Value | Source |

| Molecular Formula | C₅H₄O₃ | [3][5] |

| Molecular Weight | 112.08 g/mol | [3] |

| Monoisotopic Mass | 112.016043985 Da | [3] |

| Appearance | Solid, Light Beige to Beige | [3][6] |

| Melting Point | 92-94 °C | [3][7] |

| Boiling Point (est.) | 285-286 °C @ 760 mmHg | [7] |

| Water Solubility | 43.1 g/L (0 °C) | [6] |

| CAS Number | 496-64-0 | [3][5] |

Synthetic Methodologies: From Classical Routes to Green Chemistry

The synthesis of 3-hydroxy-2-pyrones has evolved significantly, moving from multi-step classical methods to more efficient and environmentally benign modern techniques.

Classical Synthetic Approaches

Early methods for synthesizing 3-hydroxy-2-pyrone often relied on decarboxylation as a key final step.[1] The direct precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, can be converted to the target compound through thermal decarboxylation, typically by heating at temperatures between 160–180°C to induce the elimination of carbon dioxide.[1]

A significant breakthrough in the synthesis of these pyrones came from the utilization of aldaric acids, such as mucic and glucaric acid, which are derived from renewable biomass sources.[1][8] This approach represents a cornerstone in the "green" synthesis of these valuable compounds.[8] The process involves converting these C6 sugar acids into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts using acetic anhydride.[1][8] Subsequent hydrolysis of the acetyl group with hydrochloric acid yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is then decarboxylated to afford 3-hydroxy-2-pyrone in very high yields.[1][8]

Modern Synthetic Strategies

Contemporary research has focused on developing more streamlined and versatile synthetic protocols.

-

Knoevenagel-type Condensations: This methodology can be adapted to construct the heterocyclic pyrone ring system, typically involving the base-catalyzed condensation of an active methylene compound with a carbonyl group.[1]

-

Catalytic Methods: Rhodium-catalyzed oxidative intermolecular reactions of various substituted acids with alkynes have been reported as a straightforward and effective method for synthesizing 2-pyrone compounds.[9]

-

Biomimetic Strategies: For the related 4-hydroxy-2-pyrones, biomimetic strategies based on the cyclization of 1,3,5-tricarbonyl compounds are the most common, mimicking the action of polyketide synthases in nature.[10]

The following diagram illustrates a sustainable synthesis pathway starting from aldaric acids.

Caption: Synthesis pathway from renewable aldaric acids.

Experimental Protocol: Gram-Scale Preparation of 3-Hydroxy-2-Pyrone from Galactaric Acid (Mucic Acid)

This protocol is adapted from a reported green procedure for the synthesis of 3-hydroxy-2-pyrone.[8]

Step 1: Synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1)

-

A suspension of mucic acid (10.0 g, 47.6 mmol) in acetic anhydride (28 mL, 297 mmol) is prepared in a round-bottomed flask.

-

Pyridine (15 mL, 187 mmol) is added dropwise to the suspension while stirring.

-

The reaction mixture is heated to 80 °C and maintained at this temperature for 2 hours.

-

After cooling to room temperature, the mixture is poured into ice water (100 mL).

-

Concentrated hydrochloric acid (32%, 20 mL) is added, and the mixture is stirred at room temperature for 16 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude intermediate product 1 .

Step 2: Synthesis of 3-hydroxy-2-pyrone (2)

-

In a round-bottomed flask, the crude 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1 ) (1.31 g, purity 90%, 7.57 mmol) is dispersed in water (26 mL).[9]

-

The mixture is heated to reflux and stirred for a specified time until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the water is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to afford the final product, 3-hydroxy-2-pyrone (2 ).

This protocol is a representative example. Researchers should consult the original literature for precise conditions and safety information.

Biological Activities and Applications in Drug Development

The 3-hydroxy-2-pyrone scaffold is not only a synthetic curiosity but also a pharmacophore of considerable interest. Pyrone-based derivatives possess remarkable and diverse biological properties, establishing them as valuable compounds for drug development.[9]

Table of Reported Biological Activities:

| Activity | Description | Reference(s) |

| Antimicrobial | Derivatives have shown activity against various bacteria and fungi. Dehydroacetic acid, a related pyrone, is used as an antibacterial and fungicidal food preservative. | [9][11] |

| Antiviral | Certain pyrone moieties exhibit potential antiviral properties. | [9] |

| Anticancer / Cytotoxic | The 2H-pyran-2-one framework is a subject of extensive research for its anticancer properties. Some derivatives show moderate cytotoxicity against cancer cell lines. | [1][9] |

| Anti-inflammatory | Hispidin, a naturally occurring styryl-4-hydroxy-2-pyrone, displays significant anti-inflammatory effects. | [10][11] |

| Antioxidant | The phenolic hydroxyl group in many pyrone derivatives contributes to their antioxidant capabilities. | [1][2] |

| Enzyme Inhibition | Aspopyrone A, isolated from an Aspergillus species, showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). | [11] |

The following diagram illustrates the relationship between the pyrone core, its sources, and its diverse biological functions.

Caption: The central role of the pyrone scaffold.

A Versatile Building Block in Organic Synthesis

Beyond its intrinsic biological activities, 3-hydroxy-2-pyrone is highly valued as a versatile precursor for synthesizing more complex molecules.[1] Its functional groups allow for a wide array of chemical transformations.[1] A particularly important application is its use as a competent diene in Diels-Alder reactions, providing a powerful tool for constructing bicyclolactones, which can be further transformed into important dienes or aromatic compounds.[1][9] This reactivity makes it a key intermediate in the construction of diverse heterocyclic and carbocyclic systems.[1]

Caption: Versatility in organic synthesis workflows.

Conclusion and Future Outlook

The journey of 3-hydroxy-2-pyrone compounds, from their initial discovery in natural sources to their current status as indispensable synthetic platforms, highlights a remarkable progression in chemical science. The development of sustainable synthetic routes from renewable feedstocks has further enhanced their appeal.[8][9] The diverse pharmacological activities exhibited by pyrone derivatives continue to position them as promising lead compounds in drug discovery programs targeting a range of diseases.[2] Future research will likely focus on expanding the library of synthetic derivatives, further exploring their structure-activity relationships through advanced computational and experimental tools, and harnessing their unique reactivity to construct novel molecular architectures with therapeutic potential. The humble pyrone ring, particularly the 3-hydroxy-2-pyrone scaffold, is set to remain a cornerstone of both natural product chemistry and medicinal chemistry for the foreseeable future.

References

- 1. This compound | 496-64-0 | Benchchem [benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxy-2-pyrone, 496-64-0 [perflavory.com]

- 5. 3-hydroxy-2-pyranone [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. 3-hydroxy-2-pyrone, 496-64-0 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to Theoretical Stability Analysis of 3-hydroxy-2H-pyran-2-one and Its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to assess the stability of 3-hydroxy-2H-pyran-2-one and its derivatives. The 2H-pyran-2-one framework is a crucial scaffold found in numerous natural products and is significant in the development of new therapeutic agents[1][2][3]. Understanding the relative stability of its various forms, particularly its tautomers, is critical for predicting chemical reactivity, biological activity, and drug design. This document outlines the common tautomeric forms, details the computational protocols for their analysis, presents key quantitative data from a representative study, and uses visualizations to clarify complex workflows and relationships.

Tautomerism and Conformational Landscape

The stability of pyranone derivatives is heavily influenced by tautomerism. For hydroxylated pyran-2-ones, the molecule can exist in multiple forms, primarily different enol tautomers. Studies have shown that among the potential tautomeric forms of pyrones, two enolic forms often predominate[4]. The equilibrium between these tautomers is a key determinant of the molecule's overall properties.

Theoretical studies typically focus on identifying the most stable tautomer by calculating the relative energies of all viable structures. For example, in a detailed study of a 3-acyl-4-hydroxy-6-alkyl-2H-pyran-2-one derivative, two primary enol tautomers, designated A (4-hydroxy enol) and B, were investigated[3][4]. The 4-hydroxy enol form (A) was found to be the dominant and more stable tautomer, a stability attributed in part to the formation of a strong intramolecular hydrogen bond[3][4].

Caption: Tautomeric equilibrium between the two primary enol forms of a pyran-2-one derivative.

Computational Methodologies and Protocols

Theoretical investigations into molecular stability do not have wet-lab experiments but instead rely on rigorous computational protocols. These protocols are designed to model the molecule's quantum mechanical behavior and predict its properties. A typical workflow involves geometry optimization, frequency analysis, and energy calculation, often incorporating solvent effects.

Density Functional Theory (DFT) is the most common quantum-chemical method for these studies, offering a good balance between accuracy and computational cost[4][5][6][7].

Detailed Computational Protocol:

-

Initial Structure Generation: Plausible 3D structures for all potential tautomers and conformers are generated.

-

Geometry Optimization: The geometry of each structure is fully optimized without any constraints to find the lowest energy conformation on the potential energy surface. A common level of theory for this step is DFT using the B3LYP functional with a basis set like 6-31G(d,p)[5][8].

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for each optimized structure at the same level of theory. This step serves two purposes:

-

Single-Point Energy Refinement: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust functional (e.g., M06-2X, ωB97XD) and a larger basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ)[6][7][8].

-

Solvent Effects Simulation: The influence of a solvent is modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly alter the relative stabilities and populations of tautomers[4][7].

-

Data Analysis: The final Gibbs free energies of the tautomers are compared to determine their relative stabilities and predict their equilibrium populations using the Boltzmann distribution[3][4]. Reactivity descriptors and other electronic properties can also be calculated[1][4].

Caption: Workflow for theoretical stability analysis of molecular tautomers.

Quantitative Data and Analysis

In this study, the 4-hydroxy enol tautomer (A) was consistently found to be more stable than the alternative enol tautomer (B)[3][4]. The relative stability was quantified by calculating the Gibbs free energy.

Table 1: Calculated Gibbs Free Energy and Population of Tautomers Data from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one at the DFT/B3LYP/6-311G* level.[4]*

| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| A | Acetonitrile (polar) | 0.00 | > 99 |

| B | Acetonitrile (polar) | 4.30 | < 1 |

| A | Chloroform (less polar) | 0.00 | ~87 |

| B | Chloroform (less polar) | 1.20 | ~13 |

The data clearly shows that Tautomer A is dominant. However, the population of the less stable Tautomer B increases in a less polar solvent (chloroform), indicating that solvent choice can influence the tautomeric equilibrium[3][4].

The tautomeric transformation also leads to significant changes in molecular geometry, particularly in bond lengths within the pyran ring and the associated functional groups[4].

Table 2: Selected Calculated Bond Lengths (Å) of Tautomers Data from the same study as Table 1.[4]

| Bond | Tautomer A | Tautomer B |

| O(3)–C(7) | 1.313 | 1.259 |

| O(4)–C(27) | 1.250 | 1.302 |

| C(6)–C(7) | 1.413 | 1.458 |

| C(6)–C(27) | 1.467 | 1.411 |

These geometric changes are correlated with a delocalization of charge and a change in the molecule's reactivity profile[4].

Factors Influencing Stability

The relative stability of pyran-2-one tautomers is not governed by a single factor but is rather the result of a delicate balance of several effects. Computational studies help dissect these contributions.

Caption: Key factors influencing the calculated stability of pyran-2-one tautomers.

-

Intramolecular Hydrogen Bonding: The formation of a strong intramolecular hydrogen bond is a primary stabilizing factor. In the case of the studied derivative, the more stable tautomer A features such a bond, with a calculated O-O distance of 2.473 Å[3][4].

-

Aromaticity and Conjugation: The delocalization of π-electrons within the pyran ring contributes to stability. Tautomerization alters the pattern of conjugation, and the form with the most favorable electronic delocalization is preferred.

-

Solvent Effects: As shown in Table 1, the polarity of the solvent can shift the tautomeric equilibrium. Polar solvents may preferentially stabilize a tautomer with a larger dipole moment. The dipole moment was calculated to be higher for the more stable form A[4].

Conclusion

Theoretical studies, predominantly using Density Functional Theory, are indispensable tools for understanding the stability of this compound and its derivatives. These computational analyses consistently show that the stability is a result of interplay between different tautomeric forms.

Key findings from representative studies indicate that a 4-hydroxy enol tautomer is often the most stable form, largely due to stabilization from an intramolecular hydrogen bond. Furthermore, environmental factors, particularly solvent polarity, can modulate the tautomeric equilibrium. The computational protocols and insights detailed in this guide provide a robust framework for researchers and drug developers to predict the behavior of this important class of heterocyclic compounds, ultimately aiding in the rational design of new and effective therapeutic agents.

References

- 1. This compound | 496-64-0 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scifiniti.com [scifiniti.com]

- 4. scifiniti.com [scifiniti.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. researchgate.net [researchgate.net]

- 8. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one: Functional Groups and Reactivity for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one, a versatile heterocyclic compound, has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, including a conjugated lactone, a vinyl ether, and an enolic hydroxyl group, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the functional groups, reactivity, and potential therapeutic applications of this compound, with a focus on its role in modulating key cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and signaling cascades are presented to facilitate further research and application in drug discovery.

Core Structure and Functional Groups

This compound (CAS No: 496-64-0, Molecular Formula: C₅H₄O₃, Molecular Weight: 112.08 g/mol ) is an α-pyrone characterized by a six-membered ring containing an oxygen atom and a ketone group.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a lactone moiety, makes it a highly valuable and versatile molecule in organic synthesis.[1] The key functional groups that dictate its chemical behavior are:

-

α,β-Unsaturated Lactone: This is the core of the pyran-2-one ring. The ester within the ring (lactone) is conjugated with a carbon-carbon double bond, influencing its electrophilicity and participation in cycloaddition reactions.

-

Enolic Hydroxyl Group: The hydroxyl group at the C3 position is part of an enol system, which can tautomerize. This group can act as a nucleophile, an acid, or a directing group in various reactions.

-

Vinyl Ether: The endocyclic oxygen atom is part of a vinyl ether system, which can be susceptible to hydrolysis under acidic conditions and influences the electron distribution within the ring.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.32 | dd | 6.2, 1.5 | H-6 |

| 6.28 | dd | 9.5, 1.5 | H-4 | |

| 6.15 | dd | 9.5, 6.2 | H-5 | |

| 5.80 | br s | - | OH | |

| ¹³C NMR | 162.5 | - | - | C-2 |

| 145.0 | - | - | C-6 | |

| 140.1 | - | - | C-4 | |

| 125.8 | - | - | C-3 | |

| 102.9 | - | - | C-5 |

Note: ¹H NMR data is for a related compound, 5-bromo-2H-pyran-2-one, and serves as a representative example.[2] Specific shifts for this compound may vary.

Table 2: IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |

| IR (KBr, cm⁻¹) | 3350, 3200, 3080, 1690, 1640, 1560 | O-H stretch (broad), C-H stretch (aromatic/vinylic), C=O stretch (lactone), C=C stretch |

| Mass Spec (m/z) | 113 [M+H]⁺, 112 (M⁺), 84, 69, 55 | Molecular ion and characteristic fragmentation pattern |

IR and MS data sourced from a patent for the synthesis of this compound.[1]

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules.[3]

Diels-Alder Reactions

As an electron-deficient diene, this compound can participate in Diels-Alder reactions with various dienophiles. This reaction provides a powerful tool for the construction of bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic systems. The reaction proceeds with high regioselectivity and stereospecificity.[4]

Nucleophilic Acyl Substitution

The lactone functionality in this compound can undergo nucleophilic acyl substitution, although it is generally less reactive than acyclic esters due to ring strain. Strong nucleophiles can open the lactone ring, providing a route to functionalized open-chain compounds.

Reactions of the Hydroxyl Group

The enolic hydroxyl group can be readily alkylated or acylated to produce a variety of derivatives. These reactions can be used to protect the hydroxyl group or to introduce new functional groups into the molecule.

A common reaction involving the hydroxyl group is its esterification. The reaction of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salts with acetic anhydride is a key step in one of the synthetic routes to this compound.[1]

-

Reactants: 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salt, acetic anhydride.

-

Solvent: The reaction can be performed under various pH conditions.[5]

-

Procedure: The carboxylic acid salt is treated with acetic anhydride.

-

Work-up: The resulting 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt is then hydrolyzed with an acid like hydrochloric acid to remove the acetyl group.[1]

-

Final Step: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is then decarboxylated thermally to yield this compound.[1][5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available precursors.

From Mucic Acid

A well-established method involves the decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is derived from mucic acid (a C6 aldaric acid).[1][6]

A patent describes a method for producing this compound by heating D-xylonic acid or its salts in the presence of an acid.[1]

-

Starting Material: Calcium salt of D-xylonic acid (1 g).

-

Reagents: Acetic acid (5 ml), Water (1 ml).

-

Procedure: The starting material is dissolved in a mixture of acetic acid and water and heated to reflux. Acetic acid is added dropwise while acetic acid and water are distilled off. The reaction temperature is gradually increased from 100°C to 118°C.

-

Purification: The resulting tar-like substance is purified by silica gel column chromatography (n-hexane-ethyl acetate) to yield white crystals of this compound.

Table 3: Yields of this compound Synthesis

| Starting Material | Method | Yield |

| D-xylonic acid salt | Acid-catalyzed cyclization and decarboxylation | Not specified |

| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | Thermal decarboxylation (160-180°C) | Very high yield |

Role in Drug Development and Signaling Pathways

Derivatives of 2H-pyran-2-one have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1] This has positioned the this compound scaffold as a promising starting point for the development of new therapeutic agents.[7]

Anticancer Activity and Modulation of MAPK and PI3K/Akt Signaling Pathways

A derivative of this compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has shown potent anti-leukemic activity in various acute myeloid leukemia (AML) cell lines and primary leukemic blasts.[8] This compound was found to induce cell cycle arrest and apoptosis.[8] Mechanistic studies revealed that its antileukemic effect is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3 Kinase (PI3K)/Akt signaling pathway.[8]

Specifically, the compound led to the activation of p-ERK and p38 MAPK, and the downregulation of p-Akt, p-Raf, and p-PDK.[8] Furthermore, it suppressed the NF-κB signaling pathway.[8]

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and drug discovery. Its rich chemistry, stemming from the interplay of its lactone, vinyl ether, and enolic hydroxyl functional groups, allows for the creation of diverse molecular architectures. The demonstrated ability of its derivatives to modulate critical cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, underscores its importance as a scaffold for the development of novel anticancer agents. This guide provides a foundational understanding of the properties and reactivity of this compound, intended to spur further investigation and innovation in the application of this versatile compound in therapeutic development.

References

- 1. JPH041188A - Production of this compound - Google Patents [patents.google.com]

- 2. This compound | 496-64-0 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 8. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxy-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2H-pyran-2-one is a naturally occurring lactone found in various biological systems and food products. Its structural motif is present in a number of biologically active compounds, making its accurate quantification crucial for research in pharmacology, food science, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the performance of three common analytical methods for the quantification of this compound is presented below. This allows for a direct comparison of the key quantitative parameters of each technique.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |

| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 5 ng/mL |

| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 15 ng/mL |

| Recovery (%) | 92 - 103% | 95 - 105% | 90 - 108% |

| Precision (%RSD) | < 5% | < 3% | < 6% |

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or cell culture media.

a. Sample Preparation (Aqueous Matrix)

-

Filter the aqueous sample through a 0.45 µm syringe filter.

-

If necessary, dilute the sample with the mobile phase to fall within the calibration range.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

b. HPLC-UV Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[1][2]

a. Sample Preparation (Biological Matrix)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.